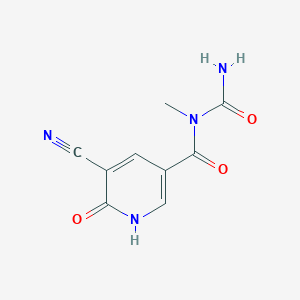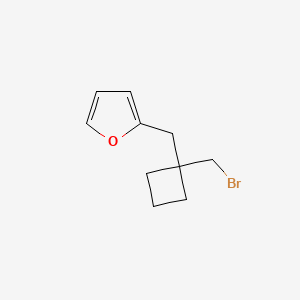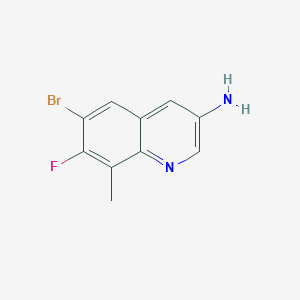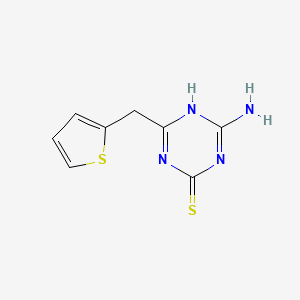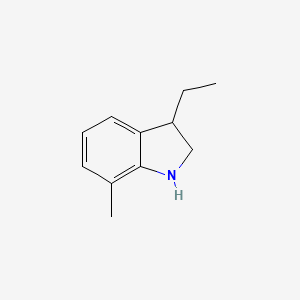
3-ethyl-7-methyl-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-7-methyl-2,3-dihydro-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-7-methyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For example, the reaction of 3-ethyl-2-butanone with phenylhydrazine in the presence of an acid catalyst can yield this compound.
Industrial Production Methods: Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control. The Fischer indole synthesis remains a widely used method in industrial settings due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-ethyl-7-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the indole ring to more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups at different positions on the indole ring .
Applications De Recherche Scientifique
Chemistry: 3-ethyl-7-methyl-2,3-dihydro-1H-indole is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional group compatibility make it valuable in organic synthesis .
Biology: Indole derivatives, including this compound, have been studied for their biological activities. They exhibit antiviral, anticancer, and antimicrobial properties, making them potential candidates for drug development .
Medicine: The compound’s biological activities have led to its investigation as a potential therapeutic agent. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mécanisme D'action
The mechanism of action of 3-ethyl-7-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .
Comparaison Avec Des Composés Similaires
1H-Indole: The parent compound of 3-ethyl-7-methyl-2,3-dihydro-1H-indole, known for its aromatic properties and biological activities.
3-Methylindole: Another indole derivative with similar reactivity and applications.
2,3-Dihydro-1H-indole: A reduced form of indole with different reactivity and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activities. The presence of the ethyl and methyl groups can affect the compound’s electronic properties and interactions with molecular targets .
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
3-ethyl-7-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15N/c1-3-9-7-12-11-8(2)5-4-6-10(9)11/h4-6,9,12H,3,7H2,1-2H3 |
Clé InChI |
IUXCCBPPSNROOA-UHFFFAOYSA-N |
SMILES canonique |
CCC1CNC2=C(C=CC=C12)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(Tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13197505.png)
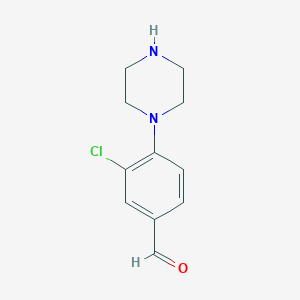
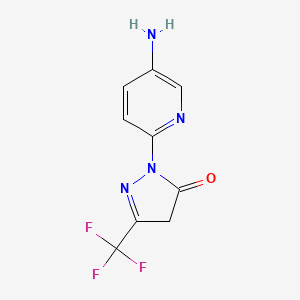
![1-[(1-tert-Butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13197514.png)
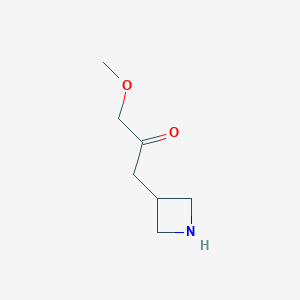
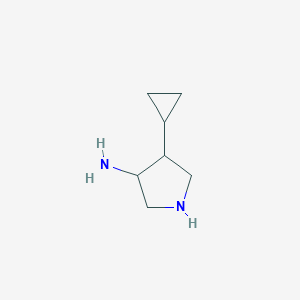
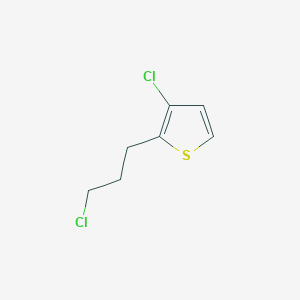
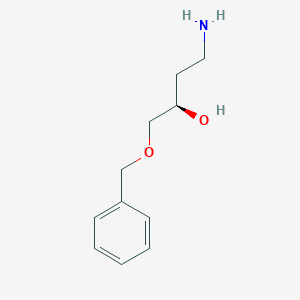
![2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid](/img/structure/B13197554.png)
